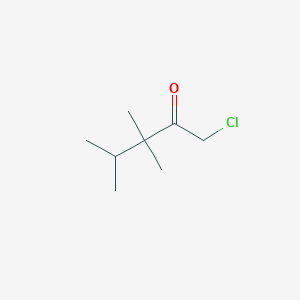

1-Chloro-3,3,4-trimethylpentan-2-one

Description

These analogs share a common backbone of a ketone functional group with chlorine and methyl substituents, influencing their chemical reactivity, physical properties, and safety profiles. This article focuses on the closest analogs identified in the literature, leveraging their data to infer comparative insights.

Properties

CAS No. |

83391-86-0 |

|---|---|

Molecular Formula |

C8H15ClO |

Molecular Weight |

162.66 g/mol |

IUPAC Name |

1-chloro-3,3,4-trimethylpentan-2-one |

InChI |

InChI=1S/C8H15ClO/c1-6(2)8(3,4)7(10)5-9/h6H,5H2,1-4H3 |

InChI Key |

QIPBQNQYCHHRLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)C(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key analogs include:

Structural Insights :

- Branching and Steric Effects : The number and position of methyl groups significantly impact steric hindrance. For example, 1-chloro-2,2,4,4-tetramethylpentan-3-one (C₉H₁₇ClO) has four methyl groups, creating substantial steric bulk that may reduce nucleophilic attack at the carbonyl group compared to less-substituted analogs .

- Aromatic vs.

Physicochemical Properties

Boiling Points and Stability

- 1-Chloro-3,3-dimethylpentan-2-one: No explicit boiling point reported, but its molecular weight (148.63 g/mol) suggests moderate volatility. Stability under heating is cautioned due to Cl− emission upon decomposition .

- 1-Chloro-3-(3-chlorophenyl)propan-2-one : Boils at 90–93 °C under low pressure (0.22–0.25 Torr), reflecting high polarity due to the chlorophenyl group .

Density and Solubility

- The chlorophenyl derivative has a predicted density of 1.275 g/cm³, higher than aliphatic analogs, likely due to increased molecular packing from aromatic rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.